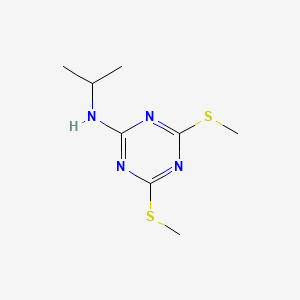![molecular formula C24H22Cl2N4 B14371989 N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine CAS No. 91919-75-4](/img/structure/B14371989.png)
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes both acridine and bis(2-chloroethyl)amine moieties. These structural features contribute to its biological activity, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with acridin-9-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized acridine derivatives, while reduction could produce reduced amine compounds.
Aplicaciones Científicas De Investigación
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cell division.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine involves its interaction with cellular components. The bis(2-chloroethyl)amine moiety is known to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This action is particularly significant in cancer cells, where rapid cell division is a hallmark . The acridine moiety may also intercalate into DNA, further inhibiting its function.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used as an anticancer agent.
Melphalan: Similar in structure and function, used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine is unique due to its dual functional groups, which provide a combination of DNA intercalation and alkylation. This dual action enhances its effectiveness as an anticancer agent compared to compounds with a single mode of action .
Propiedades
Número CAS |
91919-75-4 |
|---|---|
Fórmula molecular |
C24H22Cl2N4 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine |
InChI |
InChI=1S/C24H22Cl2N4/c25-13-15-30(16-14-26)19-11-9-18(10-12-19)17-27-29-24-20-5-1-3-7-22(20)28-23-8-4-2-6-21(23)24/h1-12,17H,13-16H2,(H,28,29) |
Clave InChI |
NXXFROXVVCEZGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
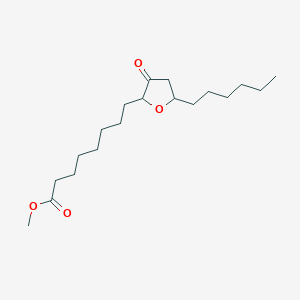
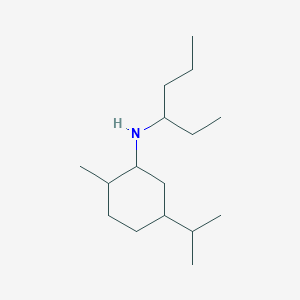
![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)
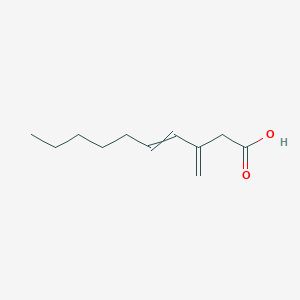
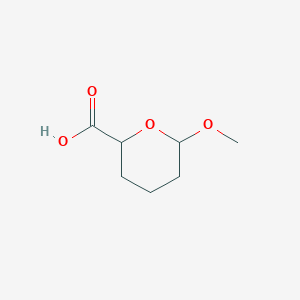
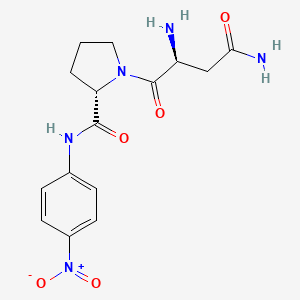
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)
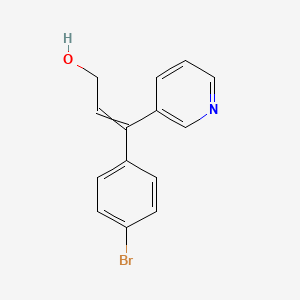

![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

